Ethyl 3-methylazetidine-3-carboxylate
CAS No.:
Cat. No.: VC13609551
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | ethyl 3-methylazetidine-3-carboxylate |
| Standard InChI | InChI=1S/C7H13NO2/c1-3-10-6(9)7(2)4-8-5-7/h8H,3-5H2,1-2H3 |
| Standard InChI Key | VAJSPSBSLYLXJD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CNC1)C |
| Canonical SMILES | CCOC(=O)C1(CNC1)C |
Introduction
Chemical Structure and Molecular Characteristics
Ethyl 3-methylazetidine-3-carboxylate belongs to the azetidine family, a class of strained four-membered heterocycles known for their unique reactivity and biological relevance. The compound’s structure features:
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A saturated azetidine ring with nitrogen at the 1-position.
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A methyl substituent and an ethyl ester group at the 3-position, creating a sterically congested environment.
The molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. Spectroscopic characterization of analogous compounds, such as ethyl 3-methoxy-2-methylazetidine-3-carboxylate, reveals distinct NMR and IR signatures. For instance:
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¹H NMR: Peaks corresponding to the ethyl ester’s methylene protons (δ 4.1–4.3 ppm) and methyl groups on the azetidine ring (δ 1.2–1.5 ppm) are expected.
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¹³C NMR: The carbonyl carbon of the ester typically appears near δ 170 ppm, while the quaternary carbon bearing the methyl and ester groups resonates at δ 70–80 ppm .
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IR Spectroscopy: Strong absorption bands for the ester carbonyl (∼1740 cm⁻¹) and C-O stretching (∼1250 cm⁻¹) are characteristic.
Synthesis Strategies
Ring-Closing Approaches
Azetidines are often synthesized via intramolecular cyclization or intermolecular C–H amination. A Rh-catalyzed C–H amination protocol, as demonstrated for substituted azetidines, could be adapted for ethyl 3-methylazetidine-3-carboxylate . This method involves:
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Substrate Preparation: A bromoalkane precursor with pre-installed methyl and ester groups.
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Catalytic Amination: Using a dirhodium catalyst and a nitrogen source (e.g., sulfamate esters) to form the azetidine ring .
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Deprotection: Removal of protecting groups under mild acidic or basic conditions to yield the free amine or ester .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| C–H Amination | Rh₂(esp)₂, PhI(OAc)₂, DCE | 60–80 |
| Ester Hydrolysis | NaOH (1M), H₂O/EtOH | 85–90 |
Functional Group Interconversion
Alternative routes leverage existing azetidine scaffolds. For instance, methyl 1-benzyl-3-methylazetidine-3-carboxylate can undergo debenzylation and transesterification to introduce the ethyl ester:
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Debenzylation: Hydrogenolysis with Pd/C in methanol removes the benzyl group.
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Transesterification: Reaction with ethanol and an acid catalyst (e.g., H₂SO₄) converts the methyl ester to an ethyl ester.
Physicochemical Properties
The compound’s small ring size imposes significant steric strain, influencing its reactivity and stability. Key properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group; limited solubility in water.
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Thermal Stability: Decomposition above 200°C, consistent with strained azetidines.
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pKa: The azetidine nitrogen’s basicity is reduced compared to larger amines (estimated pKa ∼7–8) .
Reactivity and Functionalization
Ring-Opening Reactions
The strained azetidine ring undergoes nucleophilic ring-opening, a trait exploited in drug discovery:
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Acid-Catalyzed Hydrolysis: Yields γ-amino alcohols or dicarboxylic acids under strong acidic conditions .
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Nucleophilic Attack: Thiols or amines open the ring to form thioethers or diamines, respectively.
Ester Transformations
The ethyl ester serves as a handle for further derivatization:
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Hydrolysis: Provides the carboxylic acid, useful for conjugation or salt formation.
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Amidation: Reaction with amines forms amides, enhancing bioavailability in medicinal chemistry.
Applications in Medicinal Chemistry
While direct pharmacological data for ethyl 3-methylazetidine-3-carboxylate are lacking, structurally related azetidines exhibit notable bioactivity:
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NMDA Receptor Modulation: Azetidine-2,3-dicarboxylic acids show subtype-selective agonist activity at glutamate receptors, suggesting potential neuropharmacological applications .
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Antibacterial Agents: Azetidine carboxylates inhibit bacterial cell wall synthesis, as seen in analogs like aztreonam.
Table 1: Bioactivity of Azetidine Analogs
| Compound | Target | Activity (EC₅₀/IC₅₀) | Source |
|---|---|---|---|
| L-trans-ADC | NMDA Receptor | 10 μM | |
| Methyl 1-benzyl-3-methylazetidine-3-carboxylate | Pseudomonas aeruginosa | 2 μg/mL |
Challenges and Future Directions
Current limitations in ethyl 3-methylazetidine-3-carboxylate research include:
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Stereochemical Control: Achieving enantioselective synthesis remains challenging, though advances in asymmetric catalysis (e.g., Rh-catalyzed amination) offer solutions .
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Stability in Biological Systems: The ester’s susceptibility to hydrolysis may limit in vivo applications, necessitating prodrug strategies.
Future studies should prioritize:
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Pharmacokinetic Profiling: Assessing absorption, distribution, and metabolism.
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Structure-Activity Relationships (SAR): Systematically varying substituents to optimize bioactivity.
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